6-(1,5-二甲基-1H-嘧啶-4-基)-3-甲基-1-丙基-1H-嘧啶并[3,4-b]吡啶-4-羧肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds structurally related to 6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide often involves multiple steps including condensation, cyclization, and functional group transformations. For example, the synthesis and characterization of similar pyrazole derivatives include techniques like FT-IR, NMR, ESI-MS, and X-ray diffraction, highlighting the complex nature of synthesizing such molecules (Karrouchi et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds within this chemical family has been studied using X-ray crystallography, providing detailed insights into their atomic arrangements. These studies reveal the planarity, stereochemistry, and conformational preferences of the molecule, which are crucial for understanding its reactivity and interactions (Soares & Dias, 2020).
Chemical Reactions and Properties
The reactivity and chemical behavior of 6-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide derivatives are influenced by their molecular structure. For instance, studies on related molecules demonstrate various reactions such as nucleophilic substitutions and cyclization reactions, leading to the formation of heterocyclic derivatives (Aly et al., 2019).
科学研究应用
合成和抗菌活性
在吡唑并[3,4-b]吡啶和吡唑酮家族中的化合物,包括各种衍生物,已经被合成并评估其抗菌性能。例如,H. Al-Ghamdi(2019)的研究专注于合成新型吡唑衍生物以评估其抗菌活性,表明对这些化合物继续探索其在对抗微生物感染方面的潜在治疗用途的兴趣(Al-Ghamdi, 2019)。
抗癌和抗炎性能
研究还扩展到评估吡唑酮和吡唑并[3,4-b]吡啶衍生物的抗癌和抗炎活性。例如,Khaled R. A. Abdellatif等人(2014年)和A. F. Eweas等人(2015年)的工作涉及这些化合物的合成以及它们对癌细胞系和炎症状况的评估,展示了这些分子在开发癌症和炎症新疗法方面的潜力(Abdellatif et al., 2014); (Eweas et al., 2015)。
分子对接和理论研究
已经对吡唑并[3,4-b]吡啶衍生物进行了理论研究,包括分子对接和密度泛函理论(DFT)计算,以了解它们与生物靶标的相互作用并预测其化学性质。A. Al-Amiery等人(2012年)关于吡喃吡唑烷提供了一个例子,说明了如何使用理论方法对这些化合物进行表征和评估其潜在的生物活性(Al-Amiery et al., 2012)。
作用机制
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound . It also showed strong hydrophobic interactions with His241 of the catalytic residue .
Biochemical Pathways
The compound affects the biochemical pathways of Leishmania aethiopica and Plasmodium berghei, leading to their death and suppression
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The compound has shown superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Action Environment
The compound’s potent antileishmanial and antimalarial activities suggest that it is effective in the environments where these organisms thrive .
未来方向
Pyrazoles have skyrocketed in popularity since the early 1990s due to their wide range of applications . Future research could focus on developing novel strategies and applications of pyrazole scaffold . Also, further studies could explore the potential of this compound in the field of medicinal chemistry, drug discovery, and other related fields .
属性
IUPAC Name |
6-(1,5-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c1-5-6-23-15-14(9(2)21-23)11(16(24)20-17)7-13(19-15)12-8-18-22(4)10(12)3/h7-8H,5-6,17H2,1-4H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRQAWRKNMZSDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=C(N(N=C3)C)C)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。